5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Overview
Description
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is an organic compound with the molecular formula C6H4N2O3 . It has a molecular weight of 152.11 .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione consists of a fused ring system containing a furan ring and a pyridazine ring . The exact 3D structure or the InChI Key of the compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione are not fully detailed in the retrieved data. The boiling point of the compound is not available .Scientific Research Applications
Generation and Dienophilic Properties
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione has been studied for its generation and dienophilic properties. Research has demonstrated that the oxidation of certain derivatives can afford dehydrogenated intermediates, which can be trapped with dienes to yield hetero-Diels-Alder adducts (Theocharis, Alexandrou, & Terzis, 1990).
Chemiluminescence and Polymerization
Another area of interest is the synthesis and electrochemical polymerization of chemiluminescent compounds containing pyridazine units. Studies have shown that these compounds exhibit chemiluminescence in the presence of hydrogen peroxide, with the intensity of the glow being increased by certain catalysts. These compounds also display electrochromic features (Algi, Oztas, Tirkeş, Cihaner, & Pamuk Algi, 2017).
Electrochemical Behavior
The electrochemical behavior of related pyridazine derivatives has been studied in various solvents. The findings indicate that these compounds can undergo oxidative ring cleavage, converting to other chemical structures, with the rate of cleavage depending on the electrolysis media (Varmaghani & Nematollahi, 2011).
Synthesis of Electron-deficient Materials
Research has explored the synthesis of electron-deficient pyridazine derivatives for application as electrochromic materials. These studies have focused on creating materials with good optical contrast and fast switching speeds (Ye et al., 2014).
Photoluminescence in Coordination Chemistry
A study involving the reaction of pyridine derivatives with dysprosium oxide led to the development of a 2-D dysprosium–organic complex with photoluminescent properties. This complex exhibits metal-centered luminescence and is of interest for its structural and luminescent features (Zhou et al., 2015).
properties
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXJZGHLGISEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264835 | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
CAS RN |
13177-71-4 | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13177-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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